L-Mannitol
Overview
Description
Mechanism of Action
Target of Action
L-Mannitol, a naturally occurring six-carbon sugar alcohol , primarily targets the kidneys and the brain . In the kidneys, it promotes diuresis before irreversible renal failure becomes established . In the brain, it reduces intracranial pressure and cerebral edema .
Biochemical Pathways
This compound’s biochemical pathway involves the conversion of glucose to fructose, allowing cells to produce mannitol even when glucose is the sole carbon source . This novel mannitol biosynthesis pathway involves fructose-6-phosphate as an intermediate, implying a key role for a yet unknown fructose-6-P phosphatase .
Pharmacokinetics
Upon intravenous administration, mannitol yields a total clearance of 5.1 L/hr and renal clearance of 4.4 L/hr . It is minimally metabolized in the liver to glycogen and excreted in the urine (~80% as unchanged drug) .
Result of Action
The primary result of this compound’s action is the reduction of intracranial pressure and the promotion of diuresis . It also aids in the urinary excretion of toxic substances . Furthermore, it is used as an add-on maintenance therapy for improving pulmonary function in cystic fibrosis patients aged 18 and over .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, mannitol production increases with temperature . Furthermore, the efficacy of mannitol can be affected by the patient’s hydration status and kidney function, as these factors can influence its diuretic effect and clearance from the body.
Biochemical Analysis
Biochemical Properties
L-Mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, including mannitol-1-phosphate dehydrogenase and mannitol dehydrogenase, which are involved in its metabolic pathways . Mannitol-1-phosphate dehydrogenase catalyzes the conversion of fructose-6-phosphate to mannitol-1-phosphate, while mannitol dehydrogenase converts mannitol to fructose . These interactions are crucial for the biotechnological production of this compound and its physiological functionalities.
Cellular Effects
This compound influences various cellular processes, including osmotic regulation and stress responses. It has been shown to accumulate in plant cells under drought conditions, aiding in osmotic adjustment and tolerance . In medical applications, this compound is used to reduce intracranial pressure by promoting osmotic water movement out of cells, which can impact cell signaling pathways and gene expression related to water and ion balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through osmotic diuresis and interaction with specific enzymes. It binds to mannitol-1-phosphate dehydrogenase and mannitol dehydrogenase, facilitating the conversion of fructose-6-phosphate and mannitol, respectively . Additionally, this compound’s osmotic properties lead to the movement of water from tissues into interstitial fluid and plasma, reducing cerebral edema and intracranial pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH . Long-term studies have shown that this compound can maintain its osmotic properties and effectiveness in reducing intracranial pressure over extended periods . Its impact on cellular function may vary depending on the duration of exposure and concentration used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces intracranial pressure and promotes diuresis without significant adverse effects . At higher doses, this compound can cause electrolyte imbalances, dehydration, and renal dysfunction . These threshold effects highlight the importance of careful dosage management in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to fructose by mannitol dehydrogenase . This conversion is part of the mannitol cycle, which plays a role in the regulation of osmotic pressure and energy storage in cells . The involvement of enzymes such as mannitol-1-phosphate dehydrogenase and hexokinase further underscores its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to elevate blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma . This distribution mechanism is crucial for its effectiveness in medical applications, particularly in reducing cerebral edema and intracranial pressure.
Subcellular Localization
This compound’s subcellular localization is influenced by its osmotic properties and interactions with cellular components. It is primarily found in the cytoplasm, where it participates in osmotic regulation and metabolic processes . In plant cells, this compound can accumulate in vacuoles, contributing to osmotic adjustment under stress conditions . Its localization and activity are also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Mannitol can be synthesized through the hydrogenation of fructose, which is derived from starch or sucrose . The process involves the use of a catalyst, such as nickel, under high pressure and temperature conditions. The reaction typically occurs at temperatures ranging from 100 to 150 degrees Celsius and pressures around 50 bars .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods due to their efficiency and environmental benefits. These methods include fermentation engineering, protein engineering, and metabolic engineering . Various microorganisms, such as bacteria and fungi, are employed to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: L-Mannitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Hydrogenation of fructose to produce this compound involves the use of hydrogen gas and a nickel catalyst.
Substitution: Substitution reactions can occur with halogens, such as bromine, to form derivatives like dibromomannitol.
Major Products:
Scientific Research Applications
L-Mannitol has numerous applications in scientific research across various fields:
Chemistry:
- Used in the production of resins and surfactants .
- Employed in analytical chemistry for the determination of boron .
Biology:
- Acts as an osmolyte and antioxidant in photosynthetic organisms .
- Used in microbiology for various experimental purposes .
Medicine:
- Used as an osmotic diuretic to reduce intracranial and intraocular pressure .
- Employed in the treatment of cystic fibrosis and as a diagnostic aid for renal function .
Industry:
Comparison with Similar Compounds
Xylitol: A five-carbon sugar alcohol with similar applications in the food industry.
Erythritol: A four-carbon sugar alcohol known for its low-calorie content and high digestive tolerance.
Uniqueness of this compound: this compound is unique due to its wide range of applications in both the food and pharmaceutical industries. Its low glycemic index and natural occurrence make it a preferred choice for various applications .
Properties
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-BXKVDMCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214523 | |
Record name | L-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-01-6 | |
Record name | L-Mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Mannitol?
A1: this compound has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol. []
Q2: What is the structure of this compound in its crystalline form?
A2: Crystalline this compound forms an extensive hydrogen-bonded network. Each molecule acts as both a donor and acceptor for five hydrogen bonds. []
Q3: Are there any unusual crystal-packing features in this compound?
A3: No, this compound does not exhibit unusual crystal-packing features. []
Q4: What is the role of L-arabinitol 4-dehydrogenase (Lad1) in relation to this compound in Hypocrea jecorina?
A4: While Lad1 exhibits its highest catalytic efficiency (kcat/Km) for L-arabinitol, it can also oxidize this compound. This indicates a role for Lad1 in the catabolism of this compound, particularly important in certain mutant strains of the fungus. []
Q5: How does the substrate specificity of sheep liver sorbitol dehydrogenase affect this compound oxidation?
A5: Sheep liver sorbitol dehydrogenase catalyzes the NAD-linked oxidation of this compound to its corresponding ketone. The efficiency of this reaction (kcat/Km) increases with pH, and the enzyme follows a compulsory ordered mechanism with the coenzyme binding first. [, ]
Q6: What structural features of sorbitol dehydrogenase determine its substrate specificity for polyols like this compound?
A6: The specificity of sorbitol dehydrogenase for polyol oxidation is influenced by the substrate configuration, with D-xylo configuration displaying higher specificity than others. The presence of a hydroxyl group at chiral centers other than the reactive C2 is not essential for catalysis. A predominantly nonpolar enzymic epitope plays a significant role in substrate recognition. [, ]
Q7: How is this compound utilized in the synthesis of HIV-1 protease inhibitors?
A7: this compound serves as a starting material in the synthesis of novel cyclic urea-based HIV-1 protease inhibitors. This approach allows the introduction of the necessary four contiguous R,S,S,R chiral centers in the cyclic urea scaffold through substrate control methodology. []
Q8: Can you elaborate on the use of this compound in synthesizing deoxymannojirimycin?
A8: this compound derivatives, specifically 2,3-O-isopropylidene-D-gulono-y-lactone, are key intermediates in the chemical synthesis of 1,5-dideoxy-1,5-imino-L-mannitol, a precursor to deoxymannojirimycin. The synthesis involves interconversion between L-gulono and D-mannono forms and cyclization to connect C-1 and C-5 with a nitrogen atom. []
Q9: How does this compound contribute to the synthesis of chiral α-substituted alaninates?
A9: this compound is a valuable starting material for preparing chiral glyceraldehydes, key intermediates in the synthesis of chiral α-substituted alaninates. Protected glyceraldehydes derived from this compound facilitate stereoselective reactions, ultimately leading to the desired alaninates. []
Q10: How is this compound employed in the preparation of malarial plasmepsin inhibitors?
A10: this compound acts as a starting point for synthesizing malarial plasmepsin inhibitors, particularly those incorporating diacylhydrazine or oxadiazole rings to replace backbone amide functionalities. This approach has yielded potent inhibitors with single-digit nanomolar Ki values, demonstrating selectivity for plasmepsins over human Cathepsin D. [, ]
Q11: What is the role of this compound in the synthesis of a specific fungal glycolipid?
A11: this compound is crucial in the total synthesis of a β-1,2-mannosyloxymannitol glycolipid found in the fungus Malassezia pachydermatis. It forms the central backbone of the molecule, and its specific stereochemistry is vital for the biological activity of the glycolipid, which acts as an agonist of the human Mincle receptor. []
Q12: What is the effect of this compound on glucose metabolism in mouse ear strip models?
A12: Cortisol inhibits the metabolism of various sugars, including glucose, mannose, fructose, and galactose, in mouse ear strip models. While the inhibition is less pronounced for galactose, this compound, D-arabinose, and D-xylose do not exhibit any metabolic changes in the presence of cortisol. This suggests that cortisol's impact is specific to metabolized sugars. []
Q13: What are the effects of high glucose and this compound on the proliferation and cell cycle of human chorionic trophoblast cells?
A13: High glucose initially inhibits the proliferation of human chorionic trophoblast cells, with a partial recovery observed after 48 hours. Crucially, this compound, when used to adjust osmotic pressure, does not significantly affect the proliferation, indicating that the observed effects are specifically due to glucose and not osmotic stress. []
Q14: How is this compound utilized in the formulation of chewable soft gelatin capsules?
A14: this compound, along with succinated gelatin or gelatin, glycerin, and other sugars, forms a specialized coating film composition for chewable soft gelatin capsules. This composition, with this compound as a key component, prevents capsule sticking and improves texture for a more pleasant consumption experience. []
Q15: What is the role of this compound in protoplast isolation and regeneration in various organisms?
A15: this compound is frequently employed as an osmotic pressure regulator in protoplast isolation and regeneration protocols across various organisms, including mulberry, [] Amauroderma rudis, [] Pleurotus cornucopiae, [] Pichia kudriavzevii, [] Paenibacillus polymyxa, [] and tobacco. [] Its osmotic properties maintain protoplast integrity during enzymatic digestion and subsequent regeneration.
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